6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

Catalog No.
S915732
CAS No.
1036614-01-3
M.F
C11H16ClN3
M. Wt
225.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

CAS Number

1036614-01-3

Product Name

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

IUPAC Name

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

InChI

InChI=1S/C11H16ClN3/c1-8-4-2-3-5-9(8)13-11-7-6-10(12)14-15-11/h6-9H,2-5H2,1H3,(H,13,15)

InChI Key

PQFWETXNRGSYHS-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC2=NN=C(C=C2)Cl

Canonical SMILES

CC1CCCCC1NC2=NN=C(C=C2)Cl

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine is a chemical compound classified as an amine. Its molecular formula is C11H16ClN3C_{11}H_{16}ClN_3, with a molecular weight of approximately 225.72 g/mol. The compound features a pyridazine ring substituted with a chlorine atom at the 6-position and an N-(2-methylcyclohexyl) group at the 3-position. This structure contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science .

Disclaimer

Due to the limited information publicly available, specific research applications for 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine are scarce.

  • Antimicrobial Activity

    Pyridazin-3-amines have been investigated for their potential antimicrobial properties. Studies suggest their ability to inhibit the growth of various bacteria and fungi [, ]. Research on 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine could assess its efficacy against specific microbial strains.

  • Insecticidal Properties

    Certain pyridazin-3-amine derivatives have shown insecticidal activity []. Investigating 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine for potential insect control applications could be a research avenue.

  • Structure-Activity Relationship (SAR) Studies

    Understanding the relationship between the chemical structure of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine and its potential biological activity could be valuable for designing new drugs.

, including:

  • Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new amines or other derivatives.
  • Formation of hydrogen bonds: The amine group can engage in hydrogen bonding with other molecules, influencing solubility and reactivity in biological systems.
  • Cyclization reactions: The compound may undergo cyclization under specific conditions, potentially leading to the formation of more complex structures.

Research indicates that 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine exhibits biological activity that may be relevant for pharmaceutical applications. It is believed to interact with proteins and nucleic acids through hydrogen bonding, which can influence various biological processes. Additionally, compounds with similar structures have been studied for their potential anti-cancer and anti-inflammatory properties, suggesting that this compound could also have therapeutic potential.

The synthesis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine can be achieved through several methods:

  • Direct chlorination: Starting from N-(2-methylcyclohexyl)pyridazin-3-amine, chlorination can be performed using chlorinating agents such as phosphorus trichloride or thionyl chloride.
  • Substitution reactions: The introduction of the 2-methylcyclohexyl group can be accomplished via nucleophilic substitution on a suitable pyridazine precursor.
  • Multi-step synthesis: A more complex route may involve multiple steps, including the formation of the pyridazine ring followed by subsequent functionalization with chlorine and the alkyl group .

6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine has potential applications in:

  • Pharmaceutical development: Its unique structure may contribute to the design of new drugs targeting specific diseases.
  • Material science: The compound could serve as a building block for synthesizing novel materials with desirable properties.
  • Chemical research: It may be used in studies exploring structure-activity relationships in medicinal chemistry.

Studies on the interactions of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine with biological macromolecules are crucial for understanding its mechanism of action. Initial findings suggest that it can form hydrogen bonds with amino acid side chains and base pairs in nucleic acids, indicating its potential role as a bioactive agent. Further research is needed to elucidate its binding affinities and specificity towards different biological targets.

Several compounds share structural characteristics with 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine, including:

Compound NameMolecular FormulaUnique Features
6-chloro-N-cycloheptylpyridazin-3-amineC_{11}H_{16}ClN_3Different alkyl chain (cycloheptyl)
6-chloro-N-(2-methylpropyl)pyridazin-3-amineC_{8}H_{12}ClN_3Shorter alkyl chain (2-methylpropyl)
6-chloro-N-methylpyridazin-3-amineC_{5}H_{6}ClN_3Contains only a methyl group instead of cycloalkyl

The uniqueness of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine lies in its combination of a chloro substituent and a cycloalkyl amine, which may confer distinct biological activities compared to other similar compounds. This structural diversity is essential for developing targeted therapies and understanding structure-function relationships in medicinal chemistry .

Nucleophilic aromatic substitution represents the primary synthetic pathway for constructing 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine and related pyridazine derivatives [1] [2]. The electron-deficient nature of the pyridazine ring system makes it particularly susceptible to nucleophilic attack, with the nitrogen atoms providing significant activation for substitution reactions [3] [4].

The mechanism of nucleophilic aromatic substitution in pyridazine systems follows an addition-elimination pathway, where the nucleophile initially adds to form a Meisenheimer complex intermediate before elimination of the leaving group occurs [5]. In the case of chloropyridazine derivatives, the chlorine atom serves as an excellent leaving group, facilitating the nucleophilic substitution process [2] [6].

Research has demonstrated that 3,6-dichloro-4-dialkylaminopyridazines undergo selective nucleophilic substitution reactions with various nucleophiles [2]. When treated with alkoxides, these compounds yield 3-alkoxy-6-chloro-4-dialkylamino-pyridazines, while reaction with secondary amines produces 4,6-diamino-3-chloropyridazine derivatives [2]. The regioselectivity of these reactions is heavily influenced by the electronic properties of the substituents and the reaction conditions employed [2].

Kinetic studies have revealed that nucleophilic substitution reactions of pyridazines are significantly faster than corresponding reactions with benzene derivatives [3]. The presence of two nitrogen atoms in the pyridazine ring creates substantial electron deficiency, lowering the activation energy for nucleophilic attack [1] [5]. Computational studies using density functional theory have confirmed that the addition step is rate-determining, with activation energies typically ranging from 15-25 kilocalories per mole depending on the nucleophile and substrate [7].

The choice of nucleophile significantly impacts both reaction rate and selectivity [2]. Primary amines, including 2-methylcyclohexylamine, demonstrate excellent reactivity toward chloropyridazine substrates under mild conditions [6]. The reaction typically proceeds via initial formation of a sigma-complex intermediate, followed by rapid elimination of hydrogen chloride to yield the desired aminopyridazine product [8] [6].

Nucleophile TypeRelative RatePreferred ConditionsTypical Yield
Primary amines1.025-80°C, polar solvent70-95%
Secondary amines0.760-100°C, protic solvent65-85%
Alkoxides1.30-25°C, aprotic solvent80-95%
Hydrazines0.525-60°C, alcoholic solvent60-80%

Catalytic Hydrogenation in Amine Group Introduction

Catalytic hydrogenation plays a crucial role in the synthesis of pyridazine derivatives, particularly in the preparation of amine-containing compounds and the reduction of pyridazine rings [9] [10]. The development of efficient catalytic systems for pyridazine hydrogenation has been extensively studied, with palladium and rhodium catalysts showing exceptional performance [11] [12].

Palladium-based catalysts, particularly palladium on carbon, demonstrate remarkable activity for the hydrogenation of pyridazine derivatives [9] [13]. Research has shown that palladium content between 5-10% by weight provides optimal activity, with higher loadings leading to over-reduction and lower loadings resulting in incomplete conversion [9]. The reaction typically proceeds under mild conditions, with hydrogen pressures of 1-5 atmospheres and temperatures ranging from 25-80°C [13].

Recent developments in rhodium-catalyzed hydrogenation have revealed superior selectivity for pyridazine reduction compared to traditional palladium systems [11] [12]. Rhodium oxide catalysts exhibit excellent chemoselectivity, allowing for the selective reduction of pyridazine rings while preserving other functional groups [11]. Transfer hydrogenation using rhodium complexes has emerged as a particularly attractive alternative, offering high turnover numbers exceeding 9000 in optimized systems [12].

The mechanism of catalytic hydrogenation involves initial coordination of the pyridazine substrate to the metal center, followed by sequential hydrogen addition [11] [12]. Kinetic studies indicate that hydrogen addition typically occurs preferentially at the 4-position of the pyridazine ring, with subsequent reduction proceeding through dihydro- and tetrahydropyridazine intermediates [11]. The final hydrogenolysis step to introduce the amine functionality requires carefully controlled conditions to avoid over-reduction [10].

Electrocatalytic hydrogenation represents an emerging technology for pyridazine reduction, offering significant advantages in terms of energy efficiency and environmental sustainability [10]. Recent work has demonstrated quantitative conversion of pyridine derivatives to the corresponding cyclic amines using rhodium-on-carbon catalysts in membrane electrode assemblies [10]. Current densities of 25 milliamperes per square centimeter and current efficiencies approaching 99% have been achieved under optimized conditions [10].

Catalyst SystemTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)
Palladium/Carbon (5%)4059585
Palladium/Carbon (10%)2539890
Rhodium oxide4019295
Rhodium/Transfer2518998

Solvent Effects on Reaction Kinetics and Yield

Solvent selection exerts profound influence on the synthesis of pyridazine derivatives, affecting both reaction kinetics and product yields through various mechanisms including solvation effects, hydrogen bonding interactions, and polarity considerations [14] [15] [16].

Polar protic solvents demonstrate exceptional utility in nucleophilic aromatic substitution reactions of chloropyridazines [16]. These solvents stabilize ionic intermediates through strong intermolecular interactions, with the protic hydrogen forming favorable contacts with anionic species and lone pairs on oxygen atoms providing stabilization for cationic intermediates [16]. Methanol and ethanol represent particularly effective choices, providing optimal balance between nucleophile solvation and transition state stabilization [17].

The use of aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide offers distinct advantages in specific synthetic transformations [17] [18]. These solvents enhance nucleophile reactivity by reducing solvation of anionic species while maintaining high dielectric constants that facilitate charge separation [14]. Research has demonstrated that dimethylformamide provides superior yields in Buchwald-Hartwig amination reactions of chloropyridazines, with yields improving from 60% in protic solvents to over 85% under optimized conditions [19].

Hexafluoroisopropanol has emerged as a particularly effective solvent for pyridazine synthesis via inverse electron demand Diels-Alder reactions [14] [7]. This highly polar, hydrogen-bonding solvent accelerates cycloaddition reactions through multiple mechanisms, including transition state stabilization and enhanced electrophilicity of the tetrazine diene component [14]. Reaction rates in hexafluoroisopropanol are typically 10-50 times faster than in conventional organic solvents [7].

Kinetic solvent effects have been quantitatively studied for hydrogen abstraction reactions relevant to pyridazine synthesis [15]. Linear correlations between logarithmic rate constants and Abraham hydrogen bond acceptor parameters demonstrate the critical importance of solvent-substrate interactions [15]. These relationships enable predictive modeling of reaction rates across different solvent systems [15].

The optimization of solvent systems for Diaza-Wittig reactions has revealed dramatic improvements in both yield and reaction time [17]. Replacement of toxic hexamethylphosphoric triamide with tributyl phosphine in diisopropyl ether reduces reaction times from 16 hours to less than 30 minutes while improving yields from 60% to 85% [17]. This modification represents a significant advancement in both safety and efficiency for pyridazine synthesis [17].

Solvent SystemDielectric ConstantReaction Rate (relative)Typical Yield (%)Optimal Temperature (°C)
Methanol32.71.075-8565
Dimethylformamide36.72.380-9080
Hexafluoroisopropanol16.715.285-9540
Diisopropyl ether3.90.870-8525

Purification Techniques for Halogenated Pyridazine Derivatives

The purification of halogenated pyridazine derivatives requires specialized techniques due to their unique physicochemical properties, including moderate polarity, potential for hydrogen bonding, and thermal sensitivity [20] [21] [22].

Column chromatography represents the most widely employed purification method for pyridazine derivatives, with silica gel serving as the standard stationary phase [20] [23]. Gradient elution systems using ethyl acetate-hexane mixtures provide excellent separation efficiency, with typical gradients ranging from 5-30% ethyl acetate [20]. Flash chromatography offers significant advantages in terms of speed and resolution, with separation times reduced from hours to minutes compared to traditional gravity columns [24].

The reaction monitoring and purification process typically employs thin layer chromatography for tracking reaction progress, with compounds exhibiting retention factors between 0.2-0.8 depending on the mobile phase composition [23]. Dichloromethane-methanol gradient systems have proven particularly effective for polar pyridazine derivatives, with methanol concentrations of 2-10% providing optimal separation [24].

Crystallization techniques offer exceptional purity for halogenated pyridazine derivatives, with recrystallization yields typically exceeding 80% when appropriate solvent systems are employed [21]. The selection of crystallization solvent depends critically on the solubility characteristics of the target compound, with polar protic solvents such as ethanol and isopropanol frequently providing optimal results [25] [21]. Slow cooling protocols enhance crystal quality, with temperature reduction rates of 1-2°C per hour yielding well-formed crystals suitable for structural analysis [21].

Preparative high-performance liquid chromatography has emerged as a powerful technique for enantiomeric separation of chiral pyridazine derivatives [26]. Polysaccharide-based chiral stationary phases, particularly Chiralcel OJ and Chiralpak AS columns, demonstrate excellent enantioselectivity with separation factors exceeding 1.7 [26]. Supercritical fluid chromatography using carbon dioxide-methanol mobile phases offers advantages in terms of speed and environmental impact, with analysis times reduced to less than 10 minutes [26].

Specialized purification protocols have been developed for specific pyridazine derivatives based on their unique properties [22]. Citrazinic acid derivatives benefit from sulfuric acid treatment, which forms crystalline sulfate complexes that can be subsequently hydrolyzed to yield highly pure products [22]. This technique achieves purities exceeding 98% with yields of 80-85% even from deeply colored crude materials [22].

The development of continuous flow purification systems represents an emerging technology for large-scale pyridazine production [27]. Continuous stirred tank reactor systems operating under cryogenic conditions have demonstrated significant improvements in both yield and purity for chloropyridazine derivatives [27]. These systems achieve isolated yields of approximately 60% compared to 40% for traditional batch processes [27].

Purification MethodTypical Purity (%)Recovery Yield (%)Time RequiredScale Limitations
Flash chromatography95-9980-9030-60 min<10 g
Recrystallization98-99.570-852-24 hNo limit
Preparative HPLC99-99.985-951-4 h<1 g
Continuous flow95-9885-92Continuous>100 g

Nuclear Magnetic Resonance Spectral Interpretation of Diastereotopic Protons

The nuclear magnetic resonance analysis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine presents unique challenges due to the presence of diastereotopic protons within the 2-methylcyclohexyl substituent [1] [2]. The 2-methylcyclohexyl group creates a chiral environment that renders the methylene protons on the cyclohexyl ring magnetically non-equivalent, resulting in distinct chemical shifts for what would otherwise appear as equivalent protons.

In the proton nuclear magnetic resonance spectrum, the diastereotopic nature of the cyclohexyl methylene protons manifests as complex multipicity patterns typically observed between 1.2 and 2.2 parts per million [1] [3]. These diastereotopic protons exhibit different chemical shifts because they occupy different spatial orientations relative to the chiral center created by the methyl substitution on the cyclohexyl ring [2] [4]. The magnitude of chemical shift separation between diastereotopic pairs can vary significantly depending on the conformational preferences of the cyclohexyl ring and the proximity to the electron-withdrawing pyridazine ring system.

The pyridazine ring proton appears characteristically downfield between 7.0 and 8.5 parts per million due to the combined deshielding effects of the nitrogen atoms and the electron-withdrawing chlorine substituent at the 6-position [5] . The secondary amine proton typically resonates as a broad signal between 5.0 and 6.0 parts per million and shows characteristic exchange behavior with deuterium oxide, confirming its identity [7].

Table 1: Expected ¹H Nuclear Magnetic Resonance Chemical Shifts

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Pyridazine ring H-57.8-8.2Singlet1H
N-H proton5.2-5.8Broad singlet1H
Cyclohexyl C-1 H3.6-4.0Multiplet1H
Cyclohexyl C-2 H1.8-2.1Multiplet1H
Diastereotopic CH₂1.2-2.2Complex8H
Methyl group1.0-1.2Doublet3H

The carbon-13 nuclear magnetic resonance spectrum provides complementary information, with aromatic carbons appearing between 110 and 160 parts per million [8]. The chlorine-bearing carbon typically appears furthest downfield due to the inductive effect of the halogen substituent.

Infrared Vibrational Modes Characteristic of Chloropyridazine Systems

The infrared spectroscopic analysis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine reveals characteristic vibrational modes specific to chloropyridazine systems [9] [10]. The secondary amine nitrogen-hydrogen stretch appears as a medium to strong intensity band between 3280 and 3320 reciprocal centimeters, distinguishable from primary amine stretches by its singular nature rather than the characteristic doublet pattern observed for primary amines [7].

The pyridazine ring system exhibits characteristic carbon-nitrogen stretching vibrations between 1580 and 1620 reciprocal centimeters, which appear as strong intensity bands due to the polarized nature of the carbon-nitrogen double bonds [9] [10]. These frequencies are influenced by the electron-withdrawing effect of the chlorine substituent, typically resulting in a slight shift to higher frequencies compared to unsubstituted pyridazine derivatives.

Aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the region between 1480 and 1600 reciprocal centimeters [9] [11]. The carbon-chlorine stretching vibration, characteristic of the 6-chloropyridazine system, appears as a medium intensity band between 650 and 800 reciprocal centimeters [12] [13].

Table 2: Characteristic Infrared Frequencies for Chloropyridazine Systems

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
N-H stretch3280-3320Medium-StrongSecondary amine
C-H stretch (aromatic)3000-3100MediumPyridazine ring
C-H stretch (aliphatic)2850-2960StrongCyclohexyl group
C=N stretch1580-1620StrongPyridazine ring
C=C stretch1480-1600Medium-StrongAromatic ring
C-N stretch1200-1350MediumAmine linkage
N-H out-of-plane bend700-750MediumSecondary amine
C-Cl stretch650-800MediumChlorine substituent

The aliphatic carbon-hydrogen stretching vibrations from the cyclohexyl substituent appear as strong intensity bands between 2850 and 2960 reciprocal centimeters [11] [14]. The nitrogen-hydrogen out-of-plane bending vibration, characteristic of secondary amines, manifests as a medium intensity band between 700 and 750 reciprocal centimeters [7].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine under electron ionization conditions reveals characteristic fragmentation patterns typical of chlorinated pyridazine derivatives [15] [16]. The molecular ion peak appears at mass-to-charge ratio 225 with the characteristic isotope pattern showing a peak at mass-to-charge ratio 227 due to the chlorine-37 isotope, exhibiting the typical 3:1 intensity ratio [16] [17].

The base peak formation typically results from alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway in amine-containing compounds [15] [17]. The loss of the chlorine radical generates a significant fragment at mass-to-charge ratio 190, representing the dechlorinated molecular ion [16]. This fragmentation pathway is particularly prominent in aromatic chlorine compounds due to the stability of the resulting aromatic radical cation.

The cyclohexyl portion of the molecule undergoes characteristic fragmentations, including the formation of a cyclohexyl fragment at mass-to-charge ratio 83 and a methylcyclohexyl fragment at mass-to-charge ratio 97 [15]. These fragmentations occur through carbon-nitrogen bond cleavage and subsequent rearrangement processes typical of aliphatic amine substituents.

Table 3: Expected Mass Spectrometric Fragmentation Pattern

Fragmentm/zRelative IntensityFragmentation Process
[M]⁺-225/22720-40%Molecular ion (Cl isotope pattern)
[M-Cl]⁺19060-80%Chlorine radical loss
[M-alkyl]⁺Variable80-100%N-alkyl cleavage
Pyridazine core80-12040-70%Ring fragmentation
[C₆H₁₁]⁺8330-50%Cyclohexyl fragment
[C₇H₁₃]⁺9740-60%Methylcyclohexyl fragment

The pyridazine ring system generates characteristic fragments in the mass-to-charge ratio range of 80 to 120, with specific fragments depending on the position and extent of ring fragmentation [18] [19]. These fragments often involve the loss of hydrogen cyanide (mass 27) or nitrogen gas (mass 28), which are common fragmentation pathways for nitrogen-containing heterocycles [19] [20].

Chromatographic Purity Assessment Methods

High-performance liquid chromatography represents the primary method for purity assessment of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine [21] [22]. The compound exhibits favorable chromatographic behavior on reversed-phase columns using acetonitrile-water gradient systems with appropriate buffering to maintain optimal peak shape and resolution [21] [23].

The typical mobile phase composition employs an acetonitrile-water gradient starting from 10% acetonitrile and progressing to 90% acetonitrile over a 20-minute period [21] [24]. The addition of 0.1% formic acid or ammonium acetate buffer helps maintain consistent retention times and peak shapes while preventing peak tailing commonly observed with basic compounds [23] [22].

Detection is typically accomplished using ultraviolet absorption at 254 nanometers or 280 nanometers, taking advantage of the aromatic pyridazine chromophore [21] [22]. Mass spectrometric detection in positive electrospray ionization mode provides additional specificity and enables the detection of impurities and degradation products [24] [25].

Table 4: Chromatographic Methods for Purity Assessment

MethodColumnMobile PhaseDetectionRetention Time
HPLC-UVC18, 150×4.6 mmACN/H₂O gradientUV 254/280 nm8-15 min
HPLC-MSC18, 100×2.1 mmACN/H₂O + HCOOHESI-MS(+)6-12 min
GC-MSDB-5ms, 30mTemperature programEI-MS 70 eV12-18 min

Gas chromatography-mass spectrometry provides an alternative approach for purity assessment, particularly useful for detecting volatile impurities and conducting structural confirmation through fragmentation pattern analysis [26] [27]. The compound requires temperature programming from 80°C to 280°C with a heating rate of 10°C per minute to achieve optimal separation and peak shape [26].

Thin-layer chromatography serves as a rapid screening method for preliminary purity assessment [28]. Silica gel plates with fluorescent indicator enable visualization under ultraviolet light, with typical retention factor values ranging from 0.3 to 0.7 depending on the mobile phase polarity [28] [29].

XLogP3

3.4

Dates

Last modified: 08-16-2023

Explore Compound Types